Allyl 3-nitrocinnamate

Description

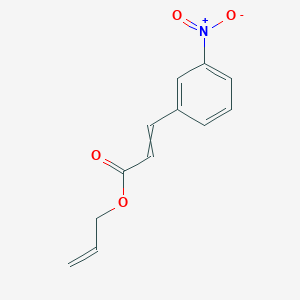

Allyl 3-nitrocinnamate is an ester derivative of cinnamic acid, featuring an allyl ester group and a nitro substituent at the 3-position of the phenyl ring. Its chemical structure combines the aromaticity of cinnamate with the electron-withdrawing nitro group, which influences its reactivity, stability, and biological interactions. The nitro group likely enhances polarity and may alter metabolic pathways compared to non-nitrated analogs .

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

prop-2-enyl 3-(3-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO4/c1-2-8-17-12(14)7-6-10-4-3-5-11(9-10)13(15)16/h2-7,9H,1,8H2 |

InChI Key |

WEMIOSTWKPQIRY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Allyl 3-nitrocinnamate with structurally or functionally related allyl esters and nitroaromatic compounds, focusing on physicochemical properties, biological activity, and toxicity.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Electron Effects and Bioactivity: The nitro group in this compound is electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups (e.g., methoxy in eugenol). This could improve interactions with biological targets, such as enzymes or DNA, but may also increase toxicity risks . In antimicrobial assays, allyl derivatives (e.g., thymol allyl ethers) showed greater potency than propyl analogs, suggesting the allyl group enhances membrane penetration . The nitro group could further amplify this effect by increasing compound polarity or target affinity.

Toxicity and Metabolism: Allyl acetate and allyl alcohol are metabolized to acrolein, a highly toxic compound . However, nitro groups can generate reactive nitrogen species, necessitating further toxicological evaluation .

Anticancer Potential: Allyl sulfides (e.g., diallyl trisulfide) in garlic exhibit anticancer properties via HDAC inhibition and apoptosis induction . While this compound lacks sulfur, its nitro group may interact with similar pathways, though its efficacy and safety profile would differ significantly .

Q & A

Q. What are the key synthetic pathways for preparing allyl 3-nitrocinnamate, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling 3-nitrocinnamic acid with allyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions is a common method. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants. Monitoring progress via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar compounds?

Key diagnostic signals include:

- ¹H NMR : Allyl protons (δ 4.8–5.2 ppm as a multiplet) and the nitro group’s deshielding effect on aromatic protons (δ 8.0–8.5 ppm).

- IR : Stretching vibrations for the ester carbonyl (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What chromatographic methods are effective for purifying this compound, and how can solvent systems minimize co-elution of byproducts?

Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) resolves polar byproducts. For flash chromatography, a hexane/ethyl acetate gradient (3:1 to 1:2) separates ester derivatives. Prep-TLC using silica gel with dichloromethane/methanol (9:1) is suitable for small-scale purification .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in radical-mediated reactions?

The nitro group acts as an electron-withdrawing group, stabilizing radical intermediates through resonance. For example, in allylic C–H functionalization, the nitro group enhances regioselectivity by directing radical formation to the allyl position. Computational studies (DFT) show lowered activation energies for nitro-stabilized transition states compared to non-substituted analogs .

Q. What experimental and computational strategies resolve contradictions in reported excited-state dynamics of allyl-containing compounds like this compound?

Time-resolved spectroscopy (e.g., femtosecond transient absorption) measures excited-state lifetimes, while TD-DFT calculations model π→π* and n→π* transitions. Discrepancies between experimental and theoretical data (e.g., excitation energies) may arise from solvent effects or basis set limitations. Benchmarking against allyl radical data (e.g., allyl system MOs ) improves accuracy .

Q. How can enantioselective allylation techniques be adapted to synthesize chiral derivatives of this compound?

Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) enable asymmetric allylic alkylation. For example, reacting this compound with Grignard reagents in the presence of (R)-BINAP achieves enantiomeric excess (ee) >90%. Monitoring ee via chiral HPLC (e.g., Chiralpak AD-H column) validates stereochemical outcomes .

Q. What role does this compound play in topochemical reactions, and how can X-ray crystallography guide crystal engineering for solid-state polymerization?

The allyl group’s spatial arrangement in the crystal lattice determines reactivity. Single-crystal X-ray diffraction identifies reactive sites (e.g., C=C bond orientation) and intermolecular distances (<4.2 Å for [2+2] cycloaddition). Pre-organizing molecules via hydrogen-bonding networks (e.g., –NO₂⋯H–O interactions) enhances topochemical control, as seen in crosslinked hydrogen-bonded frameworks .

Methodological Considerations

Q. How do solvent polarity and pH impact the stability of this compound during long-term storage?

Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the ester bond in aqueous media (t₁/₂ ~7 days at pH 7.4). Non-polar solvents (e.g., hexane) and acidic conditions (pH <4) improve stability. LC-MS identifies degradation products, such as 3-nitrocinnamic acid and allyl alcohol .

Q. What in silico approaches predict the bioactivity of this compound derivatives, and how can QSAR models guide structural optimization?

Molecular docking (AutoDock Vina) screens against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps correlate substituent effects (e.g., nitro position) with bioactivity. Validation via leave-one-out cross-checking ensures model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.